Ethyl 4-bromobutyrate
Overview
Description
Ethyl 4-bromobutyrate is a carboxylate derivative, typically appearing as a colorless to yellow liquid. It is known by several names, including 4-bromobutanoic acid ethyl ester and ethyl gamma-bromobutyrate . This compound is used extensively in organic synthesis, serving as an intermediate in the production of various chemicals and pharmaceuticals .
Mechanism of Action
Target of Action
Ethyl 4-bromobutyrate is a chemical compound used as a building block in various biochemical applications It’s known to be used in the preparation of firefly luciferase inhibitor-conjugated peptide derivatives .
Mode of Action
It’s known to interact with its targets to inhibit the activity of firefly luciferase, an enzyme that produces light in fireflies .
Biochemical Pathways
This compound is involved in the synthesis of poly (2,6,-dimethyl-1,4-phenylene oxide) and thieno (2,3-b)-azepin-4-ones . Thieno (2,3-b)-azepin-4-ones are known to have anti-tumor activity .
Result of Action
Its use in the synthesis of compounds with anti-tumor activity suggests potential therapeutic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be handled in a well-ventilated area to avoid breathing in dust, fume, gas, mist, or vapors . It should also be kept away from heat, sparks, open flames, and hot surfaces .
Biochemical Analysis
. .
Biochemical Properties
The role of Ethyl 4-bromobutyrate in biochemical reactions is primarily as an alkylating agent . It transfers its alkyl group to nucleophiles, resulting in the formation of new carbon-carbon bonds .
Molecular Mechanism
The mechanism of action of this compound involves the transfer of its alkyl group to a nucleophile, resulting in the formation of a new carbon-carbon bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromobutyrate can be synthesized through a one-step process involving the reaction of gamma-butyrolactone with hydrogen bromide in the presence of ethanol . The reaction is typically carried out under controlled temperatures, with hydrogen bromide gas being introduced into a solution of gamma-butyrolactone and ethanol . The mixture is then stirred and allowed to react, followed by washing and separation to obtain the final product .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-bromobutyrate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by other nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Reduction: The ester group can be reduced to an alcohol under appropriate conditions.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed:
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as ethers, amines, or other substituted esters.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Carboxylic acids or other oxidized compounds are formed.
Scientific Research Applications
Ethyl 4-bromobutyrate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-bromobutyrate can be compared with other similar compounds, such as:
Ethyl 5-bromovalerate: Similar in structure but with an additional carbon atom in the chain.
Ethyl 3-bromopropionate: Shorter chain length and different reactivity due to the position of the bromine atom.
Ethyl 2-bromobutyrate: Different reactivity and applications due to the position of the bromine atom.
Uniqueness: this compound is unique due to its specific chain length and the position of the bromine atom, which influences its reactivity and suitability for various synthetic applications .
Properties
IUPAC Name |
ethyl 4-bromobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPOBCXHALHJFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183845 | |
Record name | Ethyl 4-bromobutyrate | |
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Molecular Weight |
195.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 4-bromobutyrate | |
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CAS No. |
2969-81-5 | |
Record name | Ethyl 4-bromobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2969-81-5 | |
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Record name | Ethyl 4-bromobutyrate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002969815 | |
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Record name | 2969-81-5 | |
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Record name | Ethyl 4-bromobutyrate | |
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Record name | Ethyl 4-bromobutyrate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Ethyl 4-bromobutyrate | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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